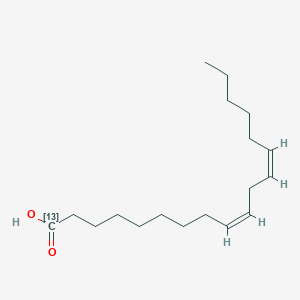

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid

描述

Linoleic Acid-1-13C is a stable isotope-labeled compound of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is commonly used in scientific research to trace metabolic pathways and study the biochemical processes involving linoleic acid. The “1-13C” label indicates that the first carbon atom in the linoleic acid molecule is replaced with the carbon-13 isotope, which is a non-radioactive, stable isotope.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Linoleic Acid-1-13C typically involves the incorporation of the carbon-13 isotope into the linoleic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotope-labeled compound.

Industrial Production Methods: Industrial production of Linoleic Acid-1-13C involves large-scale synthesis using labeled carbon sources. The process includes the extraction of linoleic acid from natural sources, followed by isotopic labeling through chemical synthesis. The final product is purified and tested for isotopic purity and chemical composition.

化学反应分析

Types of Reactions: Linoleic Acid-1-13C undergoes various chemical reactions, including:

Oxidation: Linoleic acid can be oxidized to form hydroperoxides and other oxidation products.

Reduction: Reduction reactions can convert linoleic acid to its saturated form, stearic acid.

Substitution: Substitution reactions can occur at the double bonds of linoleic acid, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium) are used.

Substitution: Halogens and other electrophiles can be used in substitution reactions.

Major Products:

Oxidation Products: Hydroperoxides, epoxides, and aldehydes.

Reduction Products: Stearic acid and other saturated fatty acids.

Substitution Products: Halogenated linoleic acid derivatives.

科学研究应用

Biological Significance

Essential Fatty Acid : Linoleic acid is classified as an essential fatty acid, meaning it is crucial for human health but cannot be synthesized by the body. It must be obtained through dietary sources such as vegetable oils (e.g., sunflower and safflower oil), nuts, and seeds. Its significance lies in its role in maintaining cell membrane integrity and supporting metabolic processes.

Health Benefits :

- Cardiovascular Health : Linoleic acid has been shown to lower LDL cholesterol levels, which can reduce the risk of cardiovascular diseases. Studies suggest that diets rich in linoleic acid may help improve heart health by reducing inflammation and blood pressure.

- Anti-inflammatory Properties : Research indicates that linoleic acid can exert anti-inflammatory effects, which may be beneficial in conditions such as arthritis and other inflammatory disorders.

Pharmaceutical Applications

Linoleic acid has garnered attention for its potential as a scaffold in drug development. A recent study isolated (9Z,12Z)-octadeca-9,12-dienoic acid from Eichhornia crassipes and investigated its interaction with β-ketoacyl-ACP synthase (KasA), a target for tuberculosis treatment. The docking studies revealed that this compound could bind to KasA with notable efficiency, suggesting its potential as a lead compound for anti-TB drug development .

Table 1: Binding Affinity of Linoleic Acid vs. Co-crystallized Ligand

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (μM) | Notable Interactions |

|---|---|---|---|

| Linoleic Acid | -4.72 | 345 | PRO201, PHE239 |

| JSF-3285 (Co-crystallized) | -6.79 | 10.5 | Multiple residues |

The study highlighted that while linoleic acid exhibited weaker binding compared to JSF-3285, it still demonstrated promise as a drug scaffold against KasA .

Nutritional Applications

Linoleic acid is vital in nutrition due to its role in various metabolic pathways:

- Biosynthesis of Eicosanoids : Linoleic acid is a precursor for eicosanoids, which are signaling molecules that play critical roles in inflammation and immunity.

- Skin Health : It is known to improve skin barrier function and hydration when applied topically or consumed as part of the diet.

Industrial Applications

Linoleic acid is widely utilized in food processing and cosmetics:

- Food Industry : As a major component of vegetable oils, it is used for cooking and food preservation due to its antioxidant properties.

- Cosmetics : It serves as an emollient and moisturizer in skincare products due to its ability to penetrate the skin barrier effectively.

Case Studies

Several case studies have demonstrated the applications of linoleic acid:

- Study on Cardiovascular Health : A cohort study involving participants consuming high levels of linoleic acid showed significant reductions in cardiovascular events compared to those with lower intake levels.

- Anti-inflammatory Effects : Clinical trials have indicated that supplementation with linoleic acid can reduce markers of inflammation in patients with chronic inflammatory diseases.

作用机制

Linoleic Acid-1-13C exerts its effects through its incorporation into cell membranes and its role in the synthesis of signaling molecules. The carbon-13 label allows researchers to trace its metabolic fate and understand its interactions with various molecular targets. Key pathways involved include the synthesis of eicosanoids, which are signaling molecules that regulate inflammation and other physiological processes.

相似化合物的比较

Linoleic Acid-1-13C is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. Similar compounds include:

Linoleic Acid: The non-labeled form, commonly found in plant oils.

Alpha-Linolenic Acid: An omega-3 fatty acid with similar metabolic pathways.

Gamma-Linolenic Acid: Another omega-6 fatty acid with distinct physiological roles.

Linoleic Acid-1-13C stands out for its use in research applications, providing insights that are not possible with non-labeled compounds.

生物活性

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid that plays significant roles in various biological processes. This article explores its biological activity, including its pharmacological potential, metabolic pathways, and health benefits.

- Chemical Formula : C18H32O2

- Molecular Weight : 280.4455 g/mol

- CAS Number : 60-33-3

- IUPAC Name : (9Z,12Z)-octadeca-9,12-dienoic acid

Linoleic acid is characterized by two double bonds located at the 9th and 12th carbon positions in its carbon chain. It is classified under the category of fatty acids and is essential for human health but cannot be synthesized by the body.

1. Metabolism and Bioavailability

Linoleic acid is metabolized in the body to produce various bioactive compounds. It serves as a precursor for the synthesis of arachidonic acid and other eicosanoids, which are crucial for inflammatory responses and cellular signaling. Studies indicate that linoleic acid can be converted into prostaglandins and leukotrienes, impacting cardiovascular health and immune function .

2. Health Benefits

Research has linked linoleic acid to several health benefits:

- Cardiovascular Health : Linoleic acid is associated with reduced cholesterol levels and improved heart health. It can lower LDL cholesterol levels while increasing HDL cholesterol .

- Anti-inflammatory Properties : Due to its role in eicosanoid production, linoleic acid may help mitigate inflammation. This characteristic is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Cancer Prevention : Initial studies suggest that linoleic acid may reduce the risk of certain cancers by influencing cell proliferation and apoptosis .

Pharmacological Potential

Recent studies have explored the potential of linoleic acid as a therapeutic agent against various diseases:

Case Study: Anti-Tuberculosis Activity

A significant study investigated the interaction of linoleic acid with β-ketoacyl-ACP synthase (KasA), an enzyme critical for mycobacterial fatty acid synthesis. The compound was isolated from Eichhornia crassipes and docked to KasA using computational methods. Results indicated that linoleic acid had a binding energy of -4.72 kcal/mol with an inhibition constant (Ki) of 345 µM, suggesting it may serve as a scaffold for developing anti-TB drugs .

Comparative Binding Affinity

The following table summarizes the binding affinities of linoleic acid compared to a known inhibitor (JSF-3285):

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki µM) | Notable Interactions |

|---|---|---|---|

| Linoleic Acid | -4.72 | 345 | Hydrogen bond with PRO201; Pi-alkyl with PHE239 |

| JSF-3285 | -6.79 | 10.5 | Interacts with multiple residues including hydrogen bonds |

This comparison highlights that while linoleic acid exhibits weaker binding compared to JSF-3285, it still demonstrates promise as a potential drug candidate.

属性

IUPAC Name |

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-LKLZSCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。